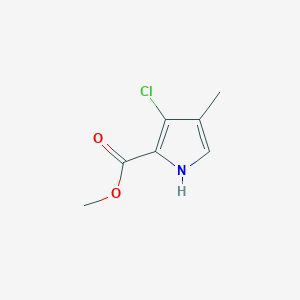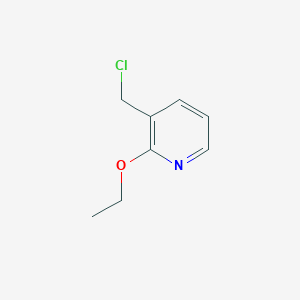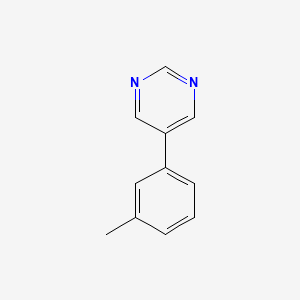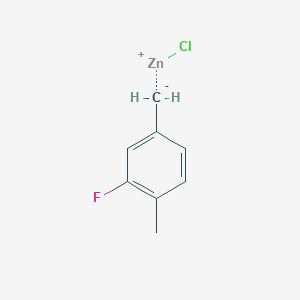
methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate typically involves the chlorination of 4-methyl-1H-pyrrole-2-carboxylic acid followed by esterification. One common method includes:
Chlorination: 4-methyl-1H-pyrrole-2-carboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid is then esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Hydrolysis Products: 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid.
科学的研究の応用
Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the derivative or final compound synthesized from this intermediate.
類似化合物との比較
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Similar structure but with the chlorine atom at the 4-position.
Methyl 3-bromo-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-chloro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 4-position.
Uniqueness: Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and the types of derivatives that can be synthesized from it
特性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3 |
InChIキー |
DKLRQCJNRVZCII-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)


![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)


![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)





